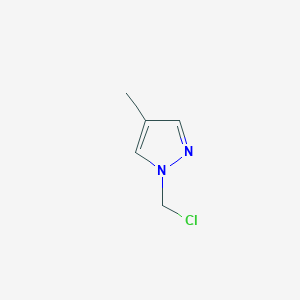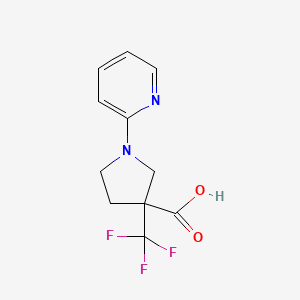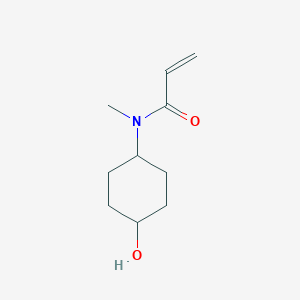![molecular formula C11H11NO3 B2425825 [5-(2-メトキシフェニル)-1,3-オキサゾール-2-イル]メタノール CAS No. 1894059-09-6](/img/structure/B2425825.png)
[5-(2-メトキシフェニル)-1,3-オキサゾール-2-イル]メタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]methanol: is an organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring This particular compound features a methanol group attached to the oxazole ring, which is further substituted with a 2-methoxyphenyl group
科学的研究の応用
Chemistry: In chemistry, [5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research due to its ability to interact with biomolecules. It can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Medicine: In medicine, [5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]methanol is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.
Industry: Industrially, the compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.
作用機序
Oxazoles
Oxazoles are a class of organic compounds that contain a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom. They are known for their diverse biological activities and are used as building blocks in medicinal chemistry .
Methoxyphenyl Compounds
Methoxyphenyl is a functional group consisting of a phenyl ring bound to a methoxy (-OCH3) group. Compounds containing this group often have biological activity, and some are used in medicinal chemistry .
Pharmacokinetics
The pharmacokinetics of a compound depends on its chemical structure and properties. Factors such as solubility, stability, and size can affect how it is absorbed, distributed, metabolized, and excreted by the body .
Biochemical Pathways
The compound’s interaction with biological targets can trigger various biochemical pathways, leading to different cellular responses. The exact pathways depend on the specific targets of the compound .
Environmental Factors
The compound’s stability, efficacy, and action can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methoxybenzoyl chloride with an amino alcohol, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of [5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]methanol may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and high throughput.
化学反応の分析
Types of Reactions:
Oxidation: [5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted oxazoles depending on the reagent used.
類似化合物との比較
[5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]ethanol: Similar structure but with an ethanol group instead of methanol.
[5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]amine: Similar structure but with an amine group instead of methanol.
[5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]acetate: Similar structure but with an acetate group instead of methanol.
Uniqueness: The uniqueness of [5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]methanol lies in its specific functional groups and their arrangement. The presence of the methanol group provides unique reactivity and interaction potential, distinguishing it from other similar compounds. This makes it particularly valuable in applications where these specific interactions are crucial.
特性
IUPAC Name |
[5-(2-methoxyphenyl)-1,3-oxazol-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-9-5-3-2-4-8(9)10-6-12-11(7-13)15-10/h2-6,13H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARAPEJTMZWJOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CN=C(O2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2425744.png)
![2-[(4-bromophenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2425745.png)
![N-(3-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)
![Methyl 4-([(methylsulfonyl)(phenyl)amino]methyl)benzoate](/img/structure/B2425748.png)




![2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2425756.png)
![N-{3-[ethyl(3-methylphenyl)amino]propyl}-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2425758.png)


![5-(4-(dimethylamino)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2425764.png)
